molecular formula C10H8N2O4 B8355316 4-Nitrophenyl prop-2-ynylcarbamate

4-Nitrophenyl prop-2-ynylcarbamate

Cat. No. B8355316
M. Wt: 220.18 g/mol
InChI Key: ZEJGXXDGEVFMKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07504408B2

Procedure details

Dimethylamine (3.0 ml of a 2.0M solution in THF, 6.0 mmol) and 4-nitrophenyl prop-2-yn-1-ylcarbamate (800 mg (80% purity), 2.91 mmol) in dichloromethane (7 ml) were stirred at room temperature for 4 hr. then the reaction solution purified by chromatography on silica using ethyl acetate as eluent to give N,N-dimethyl-N′-prop-2-yn-1-ylurea (289 mg, 79%) as a colourless solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].[CH2:4]([NH:7][C:8](=[O:19])OC1C=CC([N+]([O-])=O)=CC=1)[C:5]#[CH:6]>C1COCC1.ClCCl>[CH3:1][N:2]([CH3:3])[C:8]([NH:7][CH2:4][C:5]#[CH:6])=[O:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
800 mg
Type
reactant
Smiles
C(C#C)NC(OC1=CC=C(C=C1)[N+](=O)[O-])=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
7 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then the reaction solution purified by chromatography on silica

Outcomes

Product
Name
Type
product
Smiles
CN(C(=O)NCC#C)C
Measurements
Type Value Analysis
AMOUNT: MASS 289 mg
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.